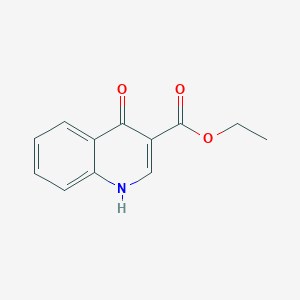

Ethyl 4-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4345. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEOYBKKSWUSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277822 | |

| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52980-28-6, 26892-90-0 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26892-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate from Aniline

<Step>

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutics, including antibacterial, antimalarial, and anticancer drugs.[1][2] This document will primarily focus on the Gould-Jacobs reaction, a classic and widely utilized method for constructing the 4-hydroxyquinoline core from aniline derivatives.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both conventional and modern microwave-assisted techniques, and discuss critical process parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies will be briefly explored to offer a broader perspective for researchers and drug development professionals.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline moiety, and specifically its 3-carboxyethyl ester derivative, is a privileged scaffold in drug discovery. Its intrinsic biological activities and its utility as a versatile synthetic precursor have cemented its importance.[5] The well-known quinolone antibiotics, such as nalidixic acid and norfloxacin, are derived from this core structure, highlighting its significance in combating bacterial infections.[6] Beyond its antibacterial prowess, the quinoline ring system is a key component in a multitude of compounds with diverse therapeutic applications.[2][7] The synthesis of this compound from readily available starting materials like aniline is, therefore, a critical process in the pharmaceutical industry.

The Gould-Jacobs Reaction: A Mainstay in Quinolone Synthesis

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[1][4] The overall transformation involves two key stages: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[8][9]

Mechanistic Insights

The reaction proceeds through a well-defined sequence of steps:

-

Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electrophilic double bond of DEEM.[8][10] This is followed by the elimination of an ethanol molecule to yield the intermediate, diethyl (anilinomethylene)malonate.[10][11]

-

Thermal Cyclization: This crucial step requires significant thermal energy (typically >250 °C) to induce an intramolecular 6-electron electrocyclization.[1][12] This concerted pericyclic reaction forms the quinoline ring. The high activation energy for this step is a key consideration in the experimental design.

-

Tautomerization: The initially formed 4-oxo-quinoline-3-carboxylate exists in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[1][10]

The following diagram illustrates the mechanistic pathway of the Gould-Jacobs reaction:

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocols

Two primary methodologies are employed for the Gould-Jacobs synthesis: conventional thermal heating and modern microwave-assisted synthesis.

This traditional approach utilizes high-boiling inert solvents to achieve the requisite temperatures for cyclization.

Step 1: Synthesis of Diethyl (anilinomethylene)malonate

-

In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[8][11]

-

Heat the mixture on a steam bath or in an oil bath at 100-130 °C for 1-2 hours.[8][13] The evolution of ethanol signifies the progress of the reaction.

-

After the reaction is complete, remove the ethanol formed under reduced pressure to obtain the crude diethyl (anilinomethylene)malonate.[11] This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Dissolve the crude diethyl (anilinomethylene)malonate in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[1][13]

-

Heat the solution to reflux (typically 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[1][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.[13]

-

Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.[1][8]

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[1]

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[1][14]

-

In a microwave-safe reaction vessel, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[14]

-

Seal the vessel and place it in a microwave synthesizer.

-

Heat the reaction mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[14] Careful optimization of temperature and time is crucial to maximize yield and minimize degradation.[1][14]

-

Allow the reaction vessel to cool to room temperature. The product often precipitates directly from the reaction mixture.

-

Collect the solid product by filtration, wash with a suitable solvent like cold acetonitrile, and dry under vacuum.[14]

The following workflow diagram outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis.

Optimization of Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction parameters. The following table summarizes the impact of temperature and time on the yield of the cyclized product in a microwave-assisted synthesis.

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 10 | Low |

| 2 | 300 | 1 | 37 |

| 3 | 250 | 20 | 12 |

| 4 | 300 | 20 | 28 |

| 5 | 300 | 5 | 47 |

| Data adapted from a Biotage application note.[14] |

Analysis of Optimization Data:

-

Higher temperatures are crucial for effective intramolecular cyclization.[13] At 250 °C, the yield remains low even with extended reaction times.

-

Increasing the temperature to 300 °C significantly enhances the yield.[13]

-

However, prolonged heating at high temperatures can lead to product degradation, as seen by the decrease in yield when the reaction time is extended to 20 minutes at 300 °C.[13]

-

The optimal conditions in this study were found to be 300 °C for 5 minutes, resulting in the highest isolated yield of 47%.[13] This underscores the importance of a thorough optimization of both temperature and reaction time.

Alternative Synthetic Routes

While the Gould-Jacobs reaction is a prominent method, other synthetic strategies for constructing the quinolone core exist.

-

Conrad-Limpach-Knorr Reaction: This method involves the reaction of anilines with β-ketoesters.[15] Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. Heating at higher temperatures (around 250 °C) favors the formation of 4-quinolones.[15]

-

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.[3]

-

Palladium-Catalyzed Carbonylation Reactions: Modern methods often employ transition metal catalysis. For instance, the coupling reaction of 2-iodoaniline and terminal acetylenes in the presence of carbon monoxide and a palladium catalyst can afford quinolin-4-ones.[3][6]

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent, such as ethanol.

The structure of the final product can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group, the ester carbonyl, and the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Conclusion

The synthesis of this compound from aniline via the Gould-Jacobs reaction is a robust and widely applicable method. This guide has provided a detailed examination of the reaction mechanism, practical experimental protocols for both conventional and microwave-assisted approaches, and insights into the critical parameters that govern the reaction's success. By understanding the principles and techniques outlined herein, researchers and drug development professionals can effectively synthesize this vital pharmaceutical intermediate, paving the way for the discovery and development of new therapeutic agents. The exploration of alternative synthetic routes further broadens the strategic options available for accessing this important class of compounds.

References

- Quinolin-4-ones: Methods of Synthesis and Applic

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

- Synthesis of diethyl (anilinomethylene)

- New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. PubMed. [Link]

- Gould–Jacobs reaction. Wikiwand. [Link]

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- Gould–Jacobs reaction. Wikipedia. [Link]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

- Quinolones for applications in medicinal chemistry: synthesis and structure.

- CGS-9896.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

- Thermal cyclization mediated synthesis of bioactive 4‐quinolones.

- Gould-Jacobs Reaction. On-line Abstract of Organic Name Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ablelab.eu [ablelab.eu]

- 15. mdpi.com [mdpi.com]

Topic: Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Conrad-Limpach synthesis, a classic name reaction discovered by Max Conrad and Leonhard Limpach in 1887, remains a highly relevant and powerful method for constructing this bicyclic heterocycle.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a key intermediate for pharmaceutical and agrochemical development.[4][5] We will dissect the underlying reaction mechanism, offer a field-proven experimental protocol, and explore the critical parameters that govern reaction outcomes, particularly regioselectivity. This document is designed for the practicing scientist, emphasizing the causal relationships behind experimental choices to ensure reproducible and high-yielding results.

Introduction: The Significance of the 4-Hydroxyquinoline Core

The quinoline ring system, particularly when oxygenated at the C4-position, is a privileged structure in drug discovery.[6] This motif is present in a wide array of bioactive molecules with applications ranging from antibacterial and anticancer to anti-inflammatory agents.[6][7][8] this compound, the target of this guide, is not just a simple heterocyclic compound; it is a versatile building block whose ester and hydroxyl functionalities provide convenient handles for further molecular elaboration.[4][5] Its synthesis via the Conrad-Limpach reaction—the condensation of an aniline with a β-ketoester—is a testament to the enduring power of fundamental organic reactions in modern chemical development.[1]

Reaction Mechanism and Guiding Principles

The Conrad-Limpach synthesis is a two-stage process: the initial formation of a β-aminoacrylate (an enamine), followed by a high-temperature thermal cyclization.[3] Understanding the mechanism is paramount to mastering the synthesis and troubleshooting potential issues.

Stage 1: Formation of the Enamine Intermediate (Ethyl 3-anilinocrotonate)

The synthesis begins with the condensation of aniline and ethyl acetoacetate. The aniline nitrogen, acting as a nucleophile, attacks the more electrophilic keto-carbonyl of the β-ketoester, rather than the ester carbonyl.[1] This initial step, often catalyzed by a trace amount of acid, forms a tetrahedral intermediate which subsequently dehydrates to yield the key enamine intermediate, ethyl 3-anilinocrotonate.[1][2]

Stage 2: Thermal Cyclization and Aromatization

This is the critical, rate-determining step of the synthesis. The enamine intermediate must be heated to high temperatures (typically ~250 °C) to induce an intramolecular electrocyclic ring closure.[1][3] The aromatic ring of the aniline moiety acts as the nucleophile, attacking the ester carbonyl. This demanding step temporarily disrupts the aromaticity of the aniline ring, which explains the high energy barrier and the need for extreme temperatures.[9] The resulting intermediate then eliminates ethanol and undergoes tautomerization to yield the final, stable 4-hydroxyquinoline product.[1][2] It is important to note that the final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the keto form generally believed to predominate.[1]

Caption: The Conrad-Limpach synthesis workflow.

Causality in Action: Controlling Regioselectivity

A critical aspect of this synthesis is understanding the competition with the Knorr quinoline synthesis. Both pathways start with the same reagents but can yield different constitutional isomers based on the reaction conditions. This is a classic example of kinetic versus thermodynamic control.[10][11]

-

Conrad-Limpach Conditions (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline's nitrogen preferentially attacks the more reactive ketone carbonyl of the ethyl acetoacetate.[1] This pathway is faster and leads to the β-aminoacrylate intermediate, which upon cyclization yields the 4-hydroxyquinoline product.[1][10]

-

Knorr Conditions (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the reaction becomes reversible. While the initial attack on the ketone is still faster, the reverse reaction is also facile. Under these conditions, the slower but thermodynamically more stable product from the attack on the ester carbonyl begins to accumulate.[11] This forms a β-keto acid anilide, which upon cyclization yields the isomeric 2-hydroxyquinoline .[1][2]

Therefore, maintaining a moderate temperature during the initial condensation step is a deliberate experimental choice to ensure the selective formation of the desired 4-hydroxyquinoline isomer.

Field-Validated Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. It is presented in two distinct stages.

Quantitative Data: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (moles) | Mass/Volume | Notes |

| Aniline | 93.13 | 0.10 | 9.31 g (9.1 mL) | Freshly distilled recommended |

| Ethyl Acetoacetate | 130.14 | 0.10 | 13.01 g (12.9 mL) | Reagent grade |

| Glacial Acetic Acid | 60.05 | Catalytic | ~0.5 mL | Catalyst for enamine formation |

| Dowtherm A (or Mineral Oil) | - | - | ~100 mL | High-boiling solvent for cyclization |

| Hexanes | - | - | ~200 mL | For washing/precipitating product |

Stage 1: Synthesis of Ethyl 3-anilinocrotonate (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.31 g, 0.10 mol) and ethyl acetoacetate (13.01 g, 0.10 mol).

-

Catalysis: Add glacial acetic acid (~0.5 mL) as a catalyst.

-

Reaction: Stir the mixture at room temperature. The reaction is exothermic and will become turbid as water is liberated. After the initial exotherm subsides, heat the mixture gently to 60-70 °C for 1 hour to ensure the reaction goes to completion.

-

Isolation (Optional but Recommended): The crude ethyl 3-anilinocrotonate can be used directly. However, for better purity in the final step, remove the water and acetic acid under reduced pressure. The resulting oil is the desired intermediate.

Stage 2: Thermal Cyclization to this compound

-

Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head (to allow for ethanol removal), place the high-boiling solvent (e.g., Dowtherm A, ~100 mL).

-

Pre-heating: Heat the solvent to 250 °C.

-

Addition of Intermediate: Add the crude ethyl 3-anilinocrotonate from Stage 1 dropwise to the hot solvent over 15-20 minutes. Ensure vigorous stirring.

-

Reaction: Maintain the temperature at 250 °C for 30-60 minutes.[12] The solution will turn darker, and the product may begin to precipitate.

-

Workup and Purification:

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, carefully pour the mixture into a beaker containing hexanes (~200 mL) to precipitate the product and dissolve the high-boiling solvent.[12]

-

Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with additional hexanes to remove any residual solvent.

-

Dry the collected solid in a vacuum oven. The product is typically an off-white to light yellow crystalline powder.[4]

-

Process Optimization and Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield in Cyclization | 1. Temperature too low. 2. Reaction time too short. 3. Inefficient heat transfer. | 1. Ensure the reaction temperature is consistently maintained at ~250 °C. Yields generally increase with temperature up to a point.[9] 2. Monitor the reaction by TLC if possible to determine the optimal time. 3. Use mechanical stirring and a suitable heating mantle to ensure uniform heating. |

| Formation of 2-Hydroxy Isomer | Temperature during enamine formation was too high, favoring the thermodynamic Knorr product. | Maintain a lower temperature (<80 °C) during the initial condensation of aniline and ethyl acetoacetate. |

| Dark, Tarry Product | Product decomposition at excessively high temperatures or prolonged reaction times. | Carefully control the temperature and reaction time. Consider using a slightly lower temperature (e.g., 240 °C) with a longer reaction time as a trade-off. |

| Failed Cyclization | Insufficiently activated aromatic ring (in cases of substituted anilines with strongly electron-withdrawing groups). | This specific protocol uses aniline. For substituted anilines, stronger acid catalysis or alternative cyclization methods might be necessary. |

The Critical Role of the Solvent: The choice of a high-boiling, inert solvent is crucial for the success of the cyclization step. Early attempts to run the reaction neat (without solvent) resulted in very moderate yields (<30%).[1] Using a solvent like mineral oil or diphenyl ether (Dowtherm A) dramatically improves heat transfer and prevents localized overheating and decomposition, often raising yields to over 90%.[1][12] A systematic study of solvents confirmed that yields generally improve with higher boiling points.[9]

Product Characterization

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁NO₃ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 271 °C | [4] |

| Purity (Typical) | ≥ 98% | [4] |

| Storage Conditions | Store at 2 - 8 °C | [4] |

Conclusion

The Conrad-Limpach synthesis of this compound is a robust and scalable reaction that provides access to a highly valuable chemical intermediate. Success hinges on a firm understanding of the reaction mechanism and the deliberate control of key experimental parameters. Specifically, the judicious management of temperature during the initial condensation dictates the crucial regiochemical outcome, while the use of a high-boiling inert solvent in the thermal cyclization step is essential for achieving high yields. This guide provides the necessary framework for researchers to confidently and successfully implement this important transformation in their own laboratories.

References

- Ethyl 4-hydroxyquinoline-3-carboxyl

- Conrad–Limpach synthesis. Wikipedia. [Link]

- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and deriv

- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.

- Conrad-Limpach Synthesis. SynArchive. [Link]

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

- Conrad-Limpach reaction.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

- Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

- Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.

- Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229. International Journal of Pharmaceutical Sciences and Research. [Link]

- Knorr quinoline synthesis. Centurion University Courseware. [Link]

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.

- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Europe PMC. [Link]

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. synarchive.com [synarchive.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]

- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the Pfitzinger reaction, a cornerstone in heterocyclic chemistry, with a specific focus on its application for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. This quinoline derivative is a valuable scaffold in medicinal chemistry and drug discovery programs.[1][2] This document will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting, reflecting field-proven expertise.

Introduction: The Enduring Relevance of the Pfitzinger Reaction

First reported by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction is a robust and versatile method for synthesizing quinoline-4-carboxylic acids.[3][4] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][5][6] The resulting quinoline core is a privileged structure in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][7]

The synthesis of this compound via a modified Pfitzinger approach highlights the reaction's adaptability. This specific derivative serves as a crucial intermediate for more complex molecular architectures in drug development. This guide will focus on the reaction between isatin and diethyl malonate, which deviates slightly from the classic Pfitzinger reaction that typically utilizes ketones or aldehydes, to yield the desired product.

The Reaction Mechanism: A Step-by-Step Elucidation

The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing side-product formation.

Step 1: Base-Catalyzed Ring Opening of Isatin The reaction is initiated by the hydrolytic cleavage of the amide bond in the isatin ring by a strong base, such as potassium hydroxide (KOH).[8] This ring-opening step forms a potassium isatinate intermediate, a keto-acid, which is the active species in the subsequent condensation.[1][8]

Step 2: Formation of the Enolate In parallel, the strong base deprotonates the α-methylene group of diethyl malonate, an active methylene compound, to generate a reactive enolate. The choice of a strong base is critical here to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.

Step 3: Condensation and Imine/Enamine Formation The amino group of the opened isatin intermediate condenses with one of the carbonyl groups of the diethyl malonate enolate. This is followed by dehydration to form an imine, which can tautomerize to the more stable enamine.[8]

Step 4: Intramolecular Cyclization and Dehydration The crucial ring-closing step involves an intramolecular Claisen-type condensation. The enamine attacks the ketone carbonyl group of the isatinate backbone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring.[9]

Step 5: Tautomerization The final product, this compound, is formed after tautomerization of the keto-enol system within the quinoline ring.

Below is a visual representation of the Pfitzinger reaction mechanism for the synthesis of this compound.

Caption: Mechanism of the Pfitzinger reaction.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

-

Isatin

-

Diethyl malonate

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Protocol:

-

Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Expertise Note: The dissolution of KOH in ethanol is highly exothermic; cooling the flask in an ice bath during dissolution is recommended to control the temperature.

-

Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[1] Continue stirring at room temperature for 30-45 minutes to ensure the complete ring opening of the isatin.

-

Addition of the Active Methylene Compound: To the reaction mixture, add a stoichiometric equivalent of diethyl malonate (approximately 5.5 mL) dropwise using a dropping funnel. Experience Insight: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate of the potassium salt of the product may form.

-

Neutralization and Isolation: Slowly and carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound. Trustworthiness Check: It is essential to perform the acidification in a well-ventilated fume hood and to add the acid slowly to control the effervescence and heat generation.

-

Filtration and Washing: Cool the suspension in an ice bath for 30 minutes to maximize the precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying and Characterization: Dry the product in a vacuum oven. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis.

Data Presentation and Optimization

The yield and purity of this compound are highly dependent on several reaction parameters. The following table summarizes key variables and their typical ranges for process optimization.

| Parameter | Typical Range | Rationale and Optimization Insights |

| Base Concentration | 30-40% (w/v) KOH in Ethanol | A high concentration of the base is necessary to drive both the isatin ring opening and the enolate formation. Lower concentrations may lead to incomplete reactions. |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Refluxing provides the necessary activation energy for the condensation and cyclization steps. Lower temperatures can significantly increase the reaction time. |

| Reaction Time | 12-24 hours | Reaction completion should be monitored by TLC. Prolonged reaction times at high temperatures can lead to degradation of the product. |

| Solvent | Ethanol | Ethanol is a good solvent for the reactants and the intermediate salts. Other protic solvents can be used, but may require re-optimization of conditions. |

| pH of Precipitation | 2-3 | Acidification is critical for the precipitation of the final product. Over-acidification should be avoided as it may lead to hydrolysis of the ester group. |

| Expected Yield | 60-80% | Yields are highly dependent on the purity of the starting materials and the precise control of reaction conditions. |

Troubleshooting and Side Reactions

While the Pfitzinger reaction is generally reliable, certain challenges and side reactions can occur.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reflux time, the cause could be insufficient base concentration or low reaction temperature.

-

Formation of Tar-like Byproducts: Overheating or extended reaction times can lead to polymerization and the formation of intractable tars. Careful temperature control is essential.

-

Hydrolysis of the Ester: During the acidic workup, there is a risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid. This can be minimized by keeping the temperature low during acidification and avoiding prolonged exposure to acidic conditions.

-

Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may become competitive, leading to isomeric products. For the reaction of isatin with diethyl malonate, the formation of this compound is generally favored.

Conclusion

The Pfitzinger reaction remains a highly effective and versatile method for the synthesis of quinoline derivatives. The protocol detailed in this guide for the synthesis of this compound provides a robust and reproducible procedure for researchers in drug development and organic synthesis. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity of this valuable synthetic intermediate.

References

- The Pfitzinger Reaction. (Review) - ResearchGate.

- Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2).

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2019). The Journal of Organic Chemistry, 84(15), 9637-9646.

- The Pfitzinger Reaction. (Review). (2004). Chemistry of Heterocyclic Compounds, 40(3), 257–294.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry, 3(19), 3465-3471.

- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2).

- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate.

- Pfitzinger reaction. (n.d.). Wikipedia.

- The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board.

- An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. (2019). Tetrahedron Letters, 60(15), 1093-1096.

- Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: Foundational Strategies for Core Scaffold Construction

This guide provides an in-depth exploration of the synthetic routes to Ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, most notably the quinolone class of antibiotics.[1][2] Understanding the synthesis of this foundational molecule is therefore critical for researchers and professionals in drug development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols for laboratory application.

Strategic Overview: Accessing the Quinoline Core

The synthesis of the quinoline ring system is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.[3] For the specific target, this compound, two primary strategies stand out due to their efficiency and historical significance:

-

The Gould-Jacobs Reaction: This is the most direct and widely employed method. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][5][6] This pathway is renowned for its reliability in constructing the 4-hydroxyquinoline-3-carboxylate framework.

-

The Conrad-Limpach-Knorr Synthesis: This method provides an alternative route to 4-quinolones (the keto tautomer of 4-hydroxyquinolines) by reacting anilines with β-ketoesters, such as ethyl acetoacetate.[7][8][9] While versatile, the regioselectivity can be temperature-dependent, offering either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[9]

This guide will focus primarily on the Gould-Jacobs reaction as the core directive for synthesizing the title compound, with a comparative overview of the Conrad-Limpach approach.

The Gould-Jacobs Reaction: A Mechanistic Deep Dive

The Gould-Jacobs reaction is a robust and powerful method for preparing 4-hydroxyquinoline derivatives.[5][10] The overall transformation constructs the quinoline ring from two key starting materials: an aniline and a malonic ester derivative.

Core Starting Materials

-

Aniline (or Substituted Anilines): This reagent provides the benzene ring and the nitrogen atom for the final heterocyclic system. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can influence the regioselectivity of the subsequent cyclization step.[5]

-

Diethyl Ethoxymethylenemalonate (DEEM): This commercially available ester (CAS 87-13-8) serves as the three-carbon (C2, C3, C4) component of the quinoline ring.[11] It is a versatile reagent used in the synthesis of various heterocyclic compounds.[11]

The Reaction Mechanism

The synthesis proceeds through a two-step sequence: a nucleophilic substitution followed by a thermally induced electrocyclization.

Step 1: Formation of the Anilinomethylenemalonate Intermediate The reaction initiates with a nucleophilic attack by the amine nitrogen of the aniline onto the electron-deficient carbon of the ethoxymethylene group in DEEM. This is followed by the elimination of ethanol, resulting in the formation of a stable intermediate, diethyl anilinomethylenemalonate.[4][5] This initial condensation is typically straightforward and can often be performed at moderate temperatures.

Step 2: Thermal Cyclization The critical ring-forming step requires significant thermal energy. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization reaction upon heating, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring.[4][5] This intramolecular cyclization is the rate-determining step and necessitates high temperatures, often in the range of 240-280°C.[12][13] The product, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, with the keto form generally predominating.[4][9]

Caption: Mechanism of the Gould-Jacobs reaction.

The Role of High-Boiling Solvents in Cyclization

Achieving the high temperatures necessary for the cyclization step is crucial for obtaining good yields. Performing the reaction neat (without solvent) is possible, but the use of a high-boiling, inert solvent is a field-proven technique to ensure uniform heat transfer and prevent localized charring.[12][13]

Dowtherm A is a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%) and is an exemplary solvent for this purpose.[14][15][16] Its high boiling point (~257°C) and excellent thermal stability make it ideal for maintaining the required reaction temperatures of ~250°C.[15][16][17] Other solvents like mineral oil or diphenyl ether alone can also be used.[13] The use of these solvents often increases the yield and purity of the final product by facilitating a smooth, controlled cyclization.[13]

Comparative Overview: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis offers another route to the 4-quinolone core structure. It involves the condensation of an aniline with a β-ketoester.[18][19]

-

Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature to 140°C), the reaction proceeds via an enamine intermediate, which cyclizes to form the 4-quinolone product (Conrad-Limpach product).[7][8] At higher temperatures, anilide formation is favored, leading to the 2-quinolone isomer (Knorr product).[9]

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

While effective, this method is more commonly used with ethyl acetoacetate. For the direct synthesis of this compound, the Gould-Jacobs reaction using DEEM is the more direct and less ambiguous approach.

Experimental Protocols and Data

The following section provides a self-validating, step-by-step protocol for the Gould-Jacobs synthesis, followed by a table compiling various reported reaction conditions to guide experimental design.

Detailed Experimental Workflow: Gould-Jacobs Synthesis

Caption: Step-by-step workflow for the Gould-Jacobs synthesis.

Protocol:

-

Step 1: Condensation to form Diethyl Anilinomethylenemalonate.

-

In a round-bottom flask, combine one molar equivalent of aniline with a slight excess (1.05 to 1.1 equivalents) of diethyl ethoxymethylenemalonate (DEEM).

-

Heat the mixture with stirring in an oil bath at 110-130°C for 1-2 hours. The reaction can be monitored by TLC. During this time, ethanol will distill from the reaction mixture. The intermediate often forms as a crystalline solid upon cooling. While isolation is possible, the crude intermediate is typically used directly in the next step.[2]

-

-

Step 2: Thermal Cyclization.

-

To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (typically 2-3 times the weight of the starting aniline).

-

Equip the flask with a reflux condenser suitable for high temperatures.

-

Heat the mixture in a suitable heating mantle or sand bath to ~250°C. Maintain this temperature for 15-30 minutes.[20] The solution will turn dark, and the cyclization will proceed with the evolution of ethanol.

-

-

Step 3: Isolation and Purification.

-

Allow the reaction mixture to cool slowly to below 100°C, and then cool further in an ice bath. The product will precipitate as a solid.

-

Dilute the cold slurry with a solvent like hexane or ice-cold acetonitrile to facilitate filtration.[20]

-

Collect the solid product by vacuum filtration and wash thoroughly with the same cold solvent to remove the high-boiling reaction medium.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

-

Comparative Data on Gould-Jacobs Reaction Conditions

The following table summarizes various conditions reported for the thermal cyclization step, highlighting the impact of temperature and time on reaction outcomes.

| Starting Aniline | Cyclization Method/Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |

| Aniline | Neat (Microwave) | 250 | 10 | 1 | [20] |

| Aniline | Neat (Microwave) | 300 | 5 | 47 | [20] |

| Aniline | Neat (Microwave) | 300 | 10 | 28 | [20] |

| Substituted Anilines | Diphenyl ether | ~250 | 15-30 | High | [2] |

| Aniline | Dowtherm A | ~250 | 20-30 | ~95 | [13] |

Causality Insights: The data from microwave-assisted synthesis clearly demonstrates the critical balance between temperature and time.[20] At 250°C, the cyclization is too slow. Increasing the temperature to 300°C significantly improves the yield in a short time (5 min), but prolonged heating (10 min) leads to product degradation and lower yields.[20] This underscores the value of high-boiling solvents like Dowtherm A in conventional heating, as they provide a stable and controlled temperature environment around 250°C, which is optimal for maximizing yield without significant degradation.[13]

Conclusion

The Gould-Jacobs reaction is the preeminent method for the synthesis of this compound. Its reliability stems from a straightforward two-step process: a mild condensation followed by a thermally demanding cyclization. The key to a successful synthesis lies in managing the high-temperature cyclization step, a challenge effectively addressed by using high-boiling inert solvents like Dowtherm A to ensure controlled and uniform heating. This approach provides a robust and scalable route to a crucial building block for the development of quinoline-based pharmaceuticals. For researchers in drug discovery, a mastery of this foundational synthesis is essential for accessing the vast chemical space offered by the quinoline scaffold.

References

- Gould–Jacobs reaction - Wikiwand. URL: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction

- Gould–Jacobs reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction

- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. URL: https://www.quimicaorganica.org/en/quinolines/318-sintesis-de-quinoleinas-conrad-limpach-knorr.html

- Diethyl ethoxymethylenemalonate | 87-13-8 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852582.htm

- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. URL: https://www.youtube.

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-quinoline.html

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. URL: https://iipseries.org/full_text/book-12-part-2-chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/

- Synthesis of quinolines - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-quinolines.shtm

- Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH | SLS. URL: https://www.sigmaaldrich.com/GB/en/product/sial/445701

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. URL: https://www.benchchem.com/blog/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals/

- Conrad-Limpach Reaction. URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/conradlimpach-reaction/3D7713444C982269E8F3C7E376E69614

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. URL: https://www.researchgate.

- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5037651/

- Gould-Jacobs Reaction. URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr283

- New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20650626/

- Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. URL: https://www.linkedin.

- Conrad–Limpach synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis

- Gould Jacobs Quinoline forming reaction - Biotage. URL: https://www.biotage.com/hubfs/application-notes/AN056-Gould-Jacobs-Quinoline-forming-Reaction.pdf

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. URL: https://www.scribd.com/document/423642301/Conrad-Limpach-Quinoline-Synthesis-A-General-Description-of-The-Reaction

- A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02454

- Dowtherm - Synthetic Organic Fluids. URL: https://www.thermicfluids.com/dowtherm.php

- THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo01195a013

- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook. URL: https://www.chemicalbook.com/synthesis/13721-01-2.htm

- Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04230

- diethyl methylenemalonate - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0298

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6693

- DOWTHERM A - Dow Thermal Fluid Products by ChemPoint. URL: https://www.chempoint.com/products/dow/dowtherm-synthetic-thermal-fluids/dowtherm-a

- DOWTHERM A - Heat Transfer Fluid. URL: https://msdssearch.dow.

- DOWTHERM™ A Synthetic Thermal Fluid / Dow Chemical / ChemPoint. URL: https://www.chempoint.com/products/dow-chemical/dowtherm-synthetic-thermal-fluids/dowtherm-a-synthetic-thermal-fluid

- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/34785-11-0.htm

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/

- This compound (C12H11NO3) - PubChemLite. URL: https://pubchemlite.

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. URL: https://www.researchgate.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. URL: https://revues.imist.ma/index.php/JMCH/article/view/33949

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 16. thermalfluidproducts.com [thermalfluidproducts.com]

- 17. chempoint.com [chempoint.com]

- 18. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. scribd.com [scribd.com]

- 20. ablelab.eu [ablelab.eu]

The Gould-Jacobs Reaction: A Deep Dive into the Synthesis of Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with antibacterial, antimalarial, and anticancer properties. The Gould-Jacobs reaction, first reported in 1939, remains a pivotal and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to these important pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction mechanism, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: A Stepwise Annulation

The Gould-Jacobs reaction is a multi-step process that elegantly constructs the quinolone ring system from readily available starting materials: an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] The reaction proceeds through a sequence of condensation, thermal cyclization, and tautomerization, with subsequent optional steps of hydrolysis and decarboxylation to yield the final 4-hydroxyquinolone.[2][4]

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester.[1] This is followed by the elimination of an alcohol molecule (e.g., ethanol), resulting in the formation of a stable anilidomethylenemalonate intermediate.[1][2] This initial condensation can be achieved by heating the neat reactants or by refluxing in a solvent like ethanol.[5]

Step 2: Thermal Cyclization - The Rate-Determining Step

The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[1][6] This crucial step, a 6-electron electrocyclization, requires significant thermal energy, typically above 250 °C, to overcome the activation barrier.[1][7] The cyclization can occur at either of the two ortho positions of the aniline ring, and the regioselectivity is influenced by both steric and electronic factors.[7] For asymmetrically substituted anilines, this can lead to a mixture of products.[7]

The high temperatures traditionally required for this step can be a limitation, potentially leading to product decomposition and undesirable side reactions.[7] To achieve these temperatures, high-boiling inert solvents such as diphenyl ether or Dowtherm A are often employed.[7]

Step 3: Tautomerization to the 4-Hydroxyquinoline

The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2][4] The enol form is often the predominant species.[4]

Optional Steps: Saponification and Decarboxylation

To obtain the parent 4-hydroxyquinoline, the ester group at the 3-position can be removed through a two-step process. First, the ester is hydrolyzed to a carboxylic acid via saponification with a base like sodium hydroxide.[1][4] Subsequent heating of the resulting quinoline-3-carboxylic acid above its melting point leads to decarboxylation, with the evolution of carbon dioxide, to yield the final 4-hydroxyquinoline.[1]

Below is a diagram illustrating the overall mechanism of the Gould-Jacobs reaction.

Caption: The multi-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols: Classical vs. Modern Approaches

The execution of the Gould-Jacobs reaction has evolved from traditional high-temperature reflux to more efficient microwave-assisted methods. Here, we provide detailed protocols for both approaches.

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

-

In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[1]

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[7]

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[1]

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Step 3 & 4 (Optional): Saponification and Decarboxylation

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.[1]

-

Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement in reaction time and often in yield.[1][6] This protocol outlines a one-pot synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile for washing

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a microwave vial, add aniline (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (e.g., 3.0 eq), which serves as both a reagent and a solvent.[6]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes).[6]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile.[6]

-

Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[6]

The following diagram depicts a generalized workflow for the Gould-Jacobs synthesis.

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Optimizing Reaction Conditions: A Data-Driven Approach

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time.[6] Modern techniques like microwave-assisted synthesis allow for rapid optimization of these parameters. The following table summarizes a comparative study of microwave heating for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and DEEM.

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 20 | 1 |

| 2 | 300 | 20 | 28 |

| 3 | 250 | 60 | 10 |

| 4 | 300 | 60 | 28 |

| 5 | 300 | 5 | 47 |

| Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[6] |

Analysis of the Data: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the yield remains low even after an extended reaction time (Entries 1 & 3). Increasing the temperature to 300 °C significantly improves the yield (Entry 2). However, prolonged reaction times at this high temperature can lead to product degradation (Entry 4). An optimal condition was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[6] This highlights the importance of carefully controlling both temperature and reaction time to maximize product formation and minimize degradation.

Field-Proven Insights and Modern Adaptations

While the classical Gould-Jacobs reaction is robust, its requirement for high temperatures has prompted the development of more efficient and environmentally friendly procedures.

-

Microwave-Assisted Synthesis: As demonstrated, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields.[5][6] This is particularly advantageous for high-throughput synthesis in drug discovery.

-

Catalysis: The use of catalysts can facilitate the cyclization step under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to effectively catalyze the cyclization of anilinomethylene malonates at temperatures of 80-100 °C, providing good to excellent yields.[5]

-

Solvent-Free Conditions: The initial condensation step can often be carried out under neat (solvent-free) conditions, especially with microwave irradiation, which aligns with the principles of green chemistry.[5]

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[4] The regioselectivity of the cyclization is a key consideration for asymmetrically substituted anilines and can be influenced by the reaction conditions.

Conclusion

The Gould-Jacobs reaction remains a cornerstone in the synthesis of the quinolone scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its multi-step mechanism, including the critical thermal cyclization step, is essential for its successful application. While traditional high-temperature methods are effective, modern adaptations such as microwave-assisted synthesis and the use of catalysts have significantly enhanced the efficiency and applicability of this reaction. The detailed protocols and data-driven insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of quinolone-based therapeutic agents.

References

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025-11-13).

- Gould–Jacobs reaction - Wikipedia. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Gould–Jacobs reaction - Wikiwand. (n.d.).

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025-01-26).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).

- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025-01-15).

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. (n.d.).

- Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.).

- General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.).

- Gould–Jacobs reaction | Request PDF - ResearchGate. (n.d.).

- Gould-Jacobs Reaction - Merck Index. (n.d.).

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (2025-08-06).

- Gould–Jacobs Reaction - ResearchGate. (n.d.).

- Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. (2012-02-05).

- Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. (n.d.).

- Decarboxylation pathways in the Gould–Jacobs reaction of 3a. The data... - ResearchGate. (n.d.).

Sources

Spectroscopic characterization of Ethyl 4-hydroxyquinoline-3-carboxylate

The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the C-H framework and confirms the dominant keto-tautomeric form. IR spectroscopy provides rapid confirmation of key functional groups, particularly the dual carbonyls and the N-H bond. Mass spectrometry validates the molecular formula with high precision, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. When combined, the data from these methods provide an unambiguous, self-validating dossier on the molecule's identity and purity, which is fundamental for its application in drug discovery and materials science. [1][3][7]

References

- Title: this compound. Source: Baze University Portal. URL:[Link]

- Title: Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxyl

- Title: Supporting Information. Source: The Royal Society of Chemistry. URL:[Link]

- Title: (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- Title: Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate | C12H15NO3. Source: PubChem. URL:[Link]

- Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: MDPI. URL:[Link]

- Title: this compound (C12H11NO3). Source: PubChemLite. URL:[Link]

- Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PubMed Central (PMC). URL:[Link]

- Title: The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Source: Journal of the American Chemical Society. URL:[Link]

- Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Source: PubMed. URL:[Link]

- Title: Ethyl 4-hydroxy-6-methylquinoline-3-carboxyl

- Title: UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).

- Title: (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: MDPI. URL:[Link]

- Title: Ethyl 4-oxo-1 4-dihydroquinoline-3-carboxylate 95%. Source: Quantum Engineering, Lda. URL:[Link]

- Title: Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (C16H13NO3). Source: PubChemLite. URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room 102 | BVV EN [bvv.cz]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0 [sigmaaldrich.com]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive: Unraveling the Structure of Ethyl 4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction